molecular formula C20H23NO2 B11125995 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-phenylbutan-2-yl)acetamide

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B11125995
M. Wt: 309.4 g/mol
InChI Key: CEBWOIWSJSEHRL-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-phenylbutan-2-yl)acetamide is a synthetic organic compound It is characterized by the presence of a benzofuran ring and a phenylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-phenylbutan-2-yl)acetamide typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenolic compounds and aldehydes or ketones.

    Acylation Reaction: The acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

    Coupling Reaction: The phenylbutanamide moiety is attached via a coupling reaction, often using reagents like palladium catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially forming amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under various conditions.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or alkylated products.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-phenylbutan-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dihydro-1-benzofuran-6-yl)acetamide: Lacks the phenylbutanamide moiety.

    N-(4-phenylbutan-2-yl)acetamide: Lacks the benzofuran ring.

    2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-phenylbutan-2-yl)ethanamine: Contains an ethanamine group instead of acetamide.

Uniqueness

The uniqueness of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-phenylbutan-2-yl)acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-phenylbutan-2-yl)acetamide

InChI

InChI=1S/C20H23NO2/c1-15(7-8-16-5-3-2-4-6-16)21-20(22)14-17-9-10-18-11-12-23-19(18)13-17/h2-6,9-10,13,15H,7-8,11-12,14H2,1H3,(H,21,22)

InChI Key

CEBWOIWSJSEHRL-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CC2=CC3=C(CCO3)C=C2

Origin of Product

United States

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